molecular formula C18H15ClN6S B15172026 C18H15ClN6S

C18H15ClN6S

Cat. No.: B15172026
M. Wt: 382.9 g/mol
InChI Key: CYZILQDUKBIABI-UHFFFAOYSA-N
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Description

The compound with the molecular formula C18H15ClN6S chlorprothixene . It is a typical antipsychotic medication belonging to the thioxanthene class. Chlorprothixene is primarily used to treat psychotic disorders such as schizophrenia and acute mania. It also has applications in managing anxiety, agitation, and severe nausea .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorprothixene is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 2-chlorothioxanthone with N,N-dimethyl-1,3-propanediamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of chlorprothixene involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Chlorprothixene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various chlorprothixene derivatives, which may have different pharmacological properties and applications .

Scientific Research Applications

Chlorprothixene has a wide range of scientific research applications:

Mechanism of Action

Chlorprothixene exerts its effects primarily by antagonizing dopamine receptors in the brain. It binds to these receptors, blocking the action of dopamine, which helps reduce symptoms of psychosis. Additionally, chlorprothixene has anticholinergic and antihistaminic properties, contributing to its sedative effects. The molecular targets include dopamine D2 receptors, serotonin receptors, and histamine H1 receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chlorprothixene is unique due to its specific chemical structure, which imparts distinct pharmacological properties. It has a strong sedative effect and a relatively low incidence of extrapyramidal side effects compared to some other typical antipsychotics .

Properties

Molecular Formula

C18H15ClN6S

Molecular Weight

382.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-4-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H15ClN6S/c19-15-5-1-13(2-6-15)9-17-22-23-18(26)25(17)16-7-3-14(4-8-16)10-24-12-20-11-21-24/h1-8,11-12H,9-10H2,(H,23,26)

InChI Key

CYZILQDUKBIABI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NNC(=S)N2C3=CC=C(C=C3)CN4C=NC=N4)Cl

Origin of Product

United States

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